Antiproliferative Potency in HepG2 Liver Cancer Cells vs. N4-Ethyl Analog 3b
In a direct, single‑study comparison of the 4‑methyl derivative (CAS 351006-15-0, compound 3a) with its 4‑ethyl analog (compound 3b), the methyl substitution preserved moderate antiproliferative activity in HepG2 cells, whereas the ethyl substitution essentially abolished activity. The 4‑methyl compound 3a showed an IC50 of 8.83 µM, while 3b required a concentration of 40.97 µM to achieve the same effect, representing a 4.6‑fold loss in potency [1]. This was the largest potency differential between any two adjacent members of the series, underscoring that the 4‑methyl group is the minimal structural requirement for retaining cytotoxicity in this assay.
| Evidence Dimension | Antiproliferative IC50 in HepG2 cells (MTT/WST-8, 48‑h incubation) |
|---|---|
| Target Compound Data | 8.83 ± 0.52 µM |
| Comparator Or Baseline | 4-Ethyl analog (3b): 40.97 ± 2.4 µM |
| Quantified Difference | 4.6‑fold lower IC50 (i.e., more potent) for 3a vs. 3b |
| Conditions | HepG2 hepatocellular carcinoma cell line; 48‑h exposure; doxorubicin and GSK2256098 as positive controls [1] |
Why This Matters
The observation that a single methylene-unit extension collapses activity makes the 4‑methyl derivative a non‑substitutable reference point for SAR exploration, whereas the ethyl analog is unsuitable as a screening hit or control compound.
- [1] Mustafa, M., et al. Bioorg. Med. Chem. Lett., 2021, 40, 127965. Table 1. View Source
